molecular formula C8H16N4O B11788723 2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol

2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B11788723
M. Wt: 184.24 g/mol
InChI Key: ACJHDINQZYUQHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-4,5-diaminopyrazole with ethylene oxide . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Diamino-3-methyl-1H-pyrazol-1-yl)ethanol
  • 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol
  • 2-(4,5-Diamino-3-propyl-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol is unique due to its specific isopropyl substitution, which can influence its reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

2-(4,5-diamino-3-propan-2-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C8H16N4O/c1-5(2)7-6(9)8(10)12(11-7)3-4-13/h5,13H,3-4,9-10H2,1-2H3

InChI Key

ACJHDINQZYUQHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1N)N)CCO

Origin of Product

United States

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